molecular formula C46H84NO7P B1264106 PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))

PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))

Cat. No. B1264106
M. Wt: 794.1 g/mol
InChI Key: VJNPDLZENXBRLB-MQEDXBOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(9Z)-octadecenyl]-2-[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:5 in which the alkenyl group at position 1 is (9Z)-octadecenyl and the acyl group at position 2 is (5Z,8Z,11Z,14Z)-eicosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from an arachidonic acid.

Scientific Research Applications

Metabolic Alterations in Lung Carcinoma Development

In a study on lung carcinoma, researchers utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry to identify metabolic changes in mice plasma. They found several dysregulated metabolites, including lysoPC(20:4(5Z,8Z,11Z,14Z)), indicative of altered glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid metabolism during lung carcinoma onset and development. This finding suggests potential utility as diagnostic biomarkers for lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Diagnostic Biomarkers in Osteoarticular Tuberculosis

In osteoarticular tuberculosis research, metabolomics helped identify potential diagnostic biomarkers. Using liquid chromatography tandem mass spectrometry, researchers identified differentially expressed metabolites, including PC(20:4(8Z,11Z,14Z,17Z)/18:0), in patient serum. These metabolites were linked to lipid metabolic signaling pathways like choline metabolism and sphingolipid signaling, underlining lipid metabolism's role in tuberculosis pathology (Chen, Ye, Lei, & Wang, 2022).

properties

Molecular Formula

C46H84NO7P

Molecular Weight

794.1 g/mol

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h14,16,20-23,25,27,31,33,45H,6-13,15,17-19,24,26,28-30,32,34-44H2,1-5H3/b16-14-,22-20-,23-21-,27-25-,33-31-/t45-/m1/s1

InChI Key

VJNPDLZENXBRLB-MQEDXBOASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
Reactant of Route 2
Reactant of Route 2
PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
Reactant of Route 3
PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
Reactant of Route 4
Reactant of Route 4
PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
PC(O-18:1(9Z)/20:4(5Z,8Z,11Z,14Z))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.